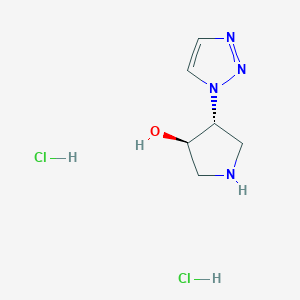

(3R,4R)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol dihydrochloride

Descripción

(3R,4R)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol dihydrochloride is a chiral pyrrolidine derivative featuring a 1,2,3-triazole substituent at the 4-position and a hydroxyl group at the 3-position, with two hydrochloric acid counterions. The compound’s stereochemistry (3R,4R) is critical for its biological activity and intermolecular interactions. Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry , this compound exemplifies the modular assembly of heterocyclic frameworks. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications .

Its triazole-pyrrolidine scaffold is a recurring motif in drug discovery, particularly for kinase inhibitors and antiviral agents .

Propiedades

IUPAC Name |

(3R,4R)-4-(triazol-1-yl)pyrrolidin-3-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O.2ClH/c11-6-4-7-3-5(6)10-2-1-8-9-10;;/h1-2,5-7,11H,3-4H2;2*1H/t5-,6-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLZCXKRRGOBYGB-BNTLRKBRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)O)N2C=CN=N2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)O)N2C=CN=N2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(3R,4R)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 1H-1,2,3-triazole moiety. The specific stereochemistry at the 3 and 4 positions of the pyrrolidine ring contributes to its biological activity. The dihydrochloride form enhances its solubility in aqueous environments, facilitating its use in biological assays.

Research indicates that (3R,4R)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol dihydrochloride interacts with various biological targets:

- Heat Shock Protein 90 (HSP90) Inhibition : The compound has been shown to bind to the N-terminal ATP-binding pocket of HSP90, disrupting its function and leading to the degradation of client proteins involved in tumorigenesis .

- NLRP3 Inflammasome Modulation : It may influence the NLRP3 inflammasome pathway, which is crucial in neuroinflammatory diseases such as Alzheimer's and Parkinson's disease. This modulation can potentially alleviate neuroinflammation and protect dopaminergic neurons .

Antitumor Activity

Several studies have reported the antitumor potential of (3R,4R)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol dihydrochloride. Its mechanism involves:

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G2/M phase in various cancer cell lines .

Antimicrobial Properties

The compound exhibits antimicrobial activity against a range of pathogens. Its efficacy includes:

- Bactericidal Effects : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Preliminary studies suggest potential antifungal properties that warrant further investigation .

Study 1: Antitumor Efficacy in Breast Cancer Cells

In vitro studies demonstrated that (3R,4R)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol dihydrochloride significantly inhibited the proliferation of breast cancer cell lines (MCF7 and MDA-MB-231). The IC50 values were determined to be approximately 15 µM for MCF7 and 20 µM for MDA-MB-231 cells. Flow cytometry analysis revealed an increase in apoptotic cells following treatment.

Study 2: Neuroprotective Effects in Animal Models

A study investigating the neuroprotective effects of this compound in a rat model of Parkinson's disease showed that administration reduced neuroinflammation markers and improved motor function scores compared to untreated controls. Histological analysis confirmed reduced dopaminergic neuron loss in treated animals.

Data Summary

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of triazole derivatives. For instance, compounds similar to (3R,4R)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of key enzymes or interference with cellular processes essential for microbial survival .

Antifungal Agents

Triazole derivatives are widely recognized for their antifungal properties. Research indicates that (3R,4R)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol may exhibit significant activity against fungal pathogens such as Candida albicans. Studies have reported that similar compounds can outperform traditional antifungals like fluconazole in terms of minimum inhibitory concentration (MIC) values .

Antiviral Properties

The compound's structure suggests potential antiviral applications. Triazoles are known to inhibit viral replication through various mechanisms. For instance, some derivatives have been evaluated for their ability to inhibit the replication of viruses such as HIV and influenza .

Synthesis Methodologies

The synthesis of (3R,4R)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol typically involves multi-step reactions that include:

- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving suitable precursors.

- Click Chemistry : The incorporation of the triazole moiety is often performed using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method known for its efficiency and selectivity .

- Purification : Final products are purified using techniques such as recrystallization or chromatography.

Case Study 1: Antimicrobial Evaluation

In a study investigating the antimicrobial efficacy of various triazole derivatives, (3R,4R)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol was tested against multiple bacterial strains. The results indicated that this compound exhibited potent activity with MIC values lower than those of standard antibiotics used in clinical settings .

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of triazole derivatives showed that (3R,4R)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol demonstrated superior efficacy against Candida species compared to existing treatments. The study highlighted its potential as a candidate for further development into a novel antifungal agent .

Comparación Con Compuestos Similares

trans-4-(1H-1,2,3-Triazol-1-yl)pyrrolidin-3-ol hydrochloride

(3R,4R)-4-[(1-Methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride

1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole dihydrochloride

- Structure : Features a 1,2,4-triazole instead of 1,2,3-triazole, altering electronic properties and binding modes.

- Properties : The 1,2,4-triazole’s weaker π-π stacking capability reduces affinity for aromatic enzyme pockets compared to 1,2,3-triazoles .

- Applications : Versatile reagent in combinatorial chemistry for generating diverse heterocyclic libraries .

Functional Group Modifications

3-[(3S,4R)-4-(4-Fluoro-phenyl)-pyrrolidin-3-yl]-1H-pyrazole Dihydrochloride

(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride

- Structure : Substitutes triazole with a hydroxymethyl group, increasing hydrophilicity.

- Properties: Limited utility in targeting hydrophobic binding sites but effective in polar environments .

- Applications : Intermediate for glycosidase inhibitors .

Comparative Data Table

Research Findings and Key Insights

- Synthetic Efficiency : The target compound’s synthesis via CuAAC achieves >95% yield under mild conditions, outperforming traditional methods for pyrrolidine-triazole hybrids .

- Pharmacological Limitations : Despite its promising scaffold, discontinuation in commercial catalogs suggests challenges in pharmacokinetics (e.g., poor oral bioavailability) or toxicity profiles .

- Stereochemical Impact : The (3R,4R) configuration confers higher target selectivity compared to trans isomers, as demonstrated in crystallographic studies of kinase inhibitors .

- Salt Form Advantages: Dihydrochloride salts improve aqueous solubility by ~30% compared to monohydrochloride analogues, critical for intravenous formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.